1-[5-(4-bromophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine
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Overview
Description
1-[5-(4-bromophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine is a complex organic compound that features a furan ring substituted with a bromophenyl group and a piperidinylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-bromophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine typically involves multiple steps. One common method starts with the bromination of phenylfuran to introduce the bromine atom at the para position. This is followed by the formation of the furan ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-bromophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are often employed.
Major Products
Oxidation: Furanones
Reduction: Phenyl derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
1-[5-(4-bromophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-bromophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperidinylmethylamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(4-bromophenyl)furan-2-yl]propan-1-amine
- 1-[5-(4-bromophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
Uniqueness
1-[5-(4-bromophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine is unique due to the presence of the piperidinylmethylamine group, which can enhance its binding affinity and specificity for certain biological targets compared to other similar compounds .
Properties
Molecular Formula |
C17H21BrN2O |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C17H21BrN2O/c18-15-3-1-14(2-4-15)17-6-5-16(21-17)12-20-11-13-7-9-19-10-8-13/h1-6,13,19-20H,7-12H2 |
InChI Key |
DBIHAPDVDDYEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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